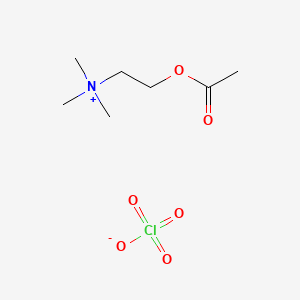

Acetylcholine perchlorate

Beschreibung

Eigenschaften

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIQLFRCVFUYEK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5061299 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

927-86-6 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanisms of Acetylcholine and Perchlorate in Synaptic Plasticity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the roles of acetylcholine (B1216132) as a neurotransmitter and perchlorate (B79767) as an environmental contaminant affecting synaptic function. However, the concept of "acetylcholine perchlorate" as a singular agent with a specific, combined mechanism of action in synaptic plasticity is not established in the reviewed scientific literature. This guide will, therefore, address the well-documented, independent mechanisms of acetylcholine and perchlorate on synaptic plasticity.

Part 1: The Role of Acetylcholine in Synaptic Plasticity

Acetylcholine (ACh) is a critical neurotransmitter that modulates synaptic plasticity, a fundamental process for learning and memory, through its action on two main types of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1][2]

Nicotinic Acetylcholine Receptor (nAChR) Mechanisms

Nicotinic receptors are ionotropic receptors that, upon activation, allow the influx of cations, including Na+ and Ca2+, leading to membrane depolarization.[3][4] This calcium influx is a key trigger for downstream signaling cascades involved in synaptic plasticity.[3][5]

Presynaptic Mechanisms:

-

Enhanced Neurotransmitter Release: Presynaptic nAChRs, particularly the α7 subtype, are highly permeable to Ca2+.[3] Their activation facilitates the release of various neurotransmitters, most notably glutamate, which is essential for inducing forms of synaptic plasticity like long-term potentiation (LTP).[3][6] This enhanced release increases the probability of activating postsynaptic N-methyl-D-aspartate (NMDA) receptors, a critical step for LTP induction.[3]

Postsynaptic Mechanisms:

-

Direct Depolarization and Calcium Entry: Postsynaptic nAChRs contribute to the depolarization of the neuronal membrane, which helps to relieve the magnesium (Mg2+) block on NMDA receptors, thus promoting their activation.[3]

-

Calcium-Dependent Signaling: The direct influx of Ca2+ through postsynaptic nAChRs acts as a second messenger, activating various intracellular signaling pathways, including protein kinases that are crucial for the expression of LTP.[3][4]

Bidirectional Modulation: The timing of nAChR activation relative to presynaptic and postsynaptic activity determines the direction of plasticity.[3][4] Coincident activation can facilitate LTP, while activation outside a specific time window may lead to long-term depression (LTD) or have no effect.[6]

Muscarinic Acetylcholine Receptor (mAChR) Mechanisms

Muscarinic receptors are G-protein coupled receptors that modulate synaptic plasticity through various second messenger pathways. The M1 subtype is particularly implicated in hippocampal synaptic plasticity.[7][8][9]

-

Modulation of Neuronal Excitability: Activation of M1 mAChRs can cause depolarization by suppressing potassium currents, which increases neuronal excitability and enhances the response to synaptic inputs.[10][11]

-

Calcium Mobilization: M1 receptors are coupled to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[12][13] This rise in intracellular Ca2+ can contribute to the induction of LTP, sometimes independently of NMDA receptors.[12]

-

Lowering the Threshold for LTP: Endogenous acetylcholine acting on M1 receptors can lower the threshold for inducing LTP, meaning that a weaker stimulus is sufficient to produce a lasting potentiation of synaptic strength.[11][14]

Signaling Pathway Diagrams

Quantitative Data on Acetylcholine's Effects

| Parameter | Agonist/Modulator | Concentration | Effect on Synaptic Plasticity | Brain Region | Reference |

| LTP Enhancement | Carbachol (mAChR agonist) | 50 nM | Enhanced LTP of excitatory synaptic transmission. | Mouse Hippocampal Slices | [7][9] |

| NMDA-mediated current reduction | Acetylcholine | Not specified | Reversible reduction of NMDA-mediated currents by 20-90%. | Rat Neocortex | [15] |

| Basal ACh Release | NMDA | 32-1000 µM | Increased basal ACh release by 35-100%. | Rat Striatal Slices | [16] |

Experimental Protocols

In Vitro Electrophysiology for LTP Measurement:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents.

-

Recording: Place slices in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Obtain field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region by stimulating Schaffer collaterals.

-

Baseline Recording: Record a stable baseline of fEPSPs for at least 20 minutes.

-

Pharmacology: Apply a cholinergic agonist (e.g., 50 nM carbachol) to the bath.[7][9]

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

-

Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

Analysis: Compare the potentiation in the presence and absence of the cholinergic drug.

Part 2: The Role of Perchlorate in Synaptic Plasticity

Perchlorate (ClO₄⁻) is an environmental contaminant that primarily affects the thyroid gland by competitively inhibiting iodide uptake.[17] This disruption of the thyroid axis has significant consequences for brain development and synaptic function, as thyroid hormones are crucial for neurodevelopment.[17][18]

Mechanism of Action

The primary mechanism of perchlorate's neurotoxicity is indirect:

-

Iodide Uptake Inhibition: Perchlorate competitively blocks the sodium-iodide symporter (NIS) in the thyroid gland.[17]

-

Reduced Thyroid Hormone Synthesis: This inhibition leads to reduced synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[17][18]

-

Impaired Neurodevelopment: Thyroid hormones are essential for proper brain development, including neuronal migration, differentiation, and synaptogenesis. Developmental exposure to perchlorate, leading to even minor reductions in thyroid hormones, can cause irreversible impairments in synaptic function.[18][19]

Effects on Synaptic Transmission and Plasticity

Studies on developmental exposure to perchlorate in rats have revealed significant alterations in hippocampal synaptic function in adulthood:

-

Reduced Baseline Synaptic Transmission: Dose-dependent reductions in both the excitatory postsynaptic potential (EPSP) and the population spike (PS) were observed.[18][19]

-

Augmented LTP: At high doses, an augmentation in the population spike component of LTP was observed, suggesting changes in neuronal excitability or network function.[18][19]

-

Reduced Inhibitory Function: Evidence of reduced inhibitory function was also noted at higher doses.[18]

Diagram of Perchlorate's Indirect Mechanism

Quantitative Data on Perchlorate's Effects

Data from a study on developmental exposure in rats from gestational day 6 until weaning.[18]

| Exposure Group (ppm Perchlorate in drinking water) | Effect on Dam Thyroxine (T4) | Effect on Hippocampal Synaptic Transmission (Adult Offspring) | Effect on LTP (Population Spike) (Adult Offspring) |

| 30 ppm | 16% reduction | Significant reduction in baseline transmission. | No significant change. |

| 300 ppm | 28% reduction | Significant reduction in baseline transmission. | No significant change. |

| 1000 ppm | 60% reduction | Significant reduction in baseline transmission. | Augmentation observed. |

Experimental Protocols

Developmental Perchlorate Exposure and Neurophysiology:

-

Animal Model: Pregnant rats are exposed to varying concentrations of perchlorate in their drinking water (e.g., 0, 30, 300, 1000 ppm) from gestational day 6 through weaning.[18]

-

Offspring Evaluation: Adult male offspring are used for behavioral and neurophysiological assessments.

-

Hormone Level Analysis: Blood samples are collected from dams and pups to measure T3, T4, and thyroid-stimulating hormone (TSH) levels.[18]

-

In Vivo Electrophysiology:

-

Anesthetize adult offspring and place them in a stereotaxic frame.

-

Implant stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus of the hippocampus.

-

Record input/output functions to assess baseline synaptic strength.

-

Induce LTP using a high-frequency stimulation protocol.

-

Monitor and record evoked field potentials to assess changes in synaptic transmission and plasticity.[18][19]

-

Conclusion

Acetylcholine and perchlorate both exert significant influence over synaptic plasticity, but through fundamentally different mechanisms. Acetylcholine is an endogenous neuromodulator that directly fine-tunes synaptic strength through complex signaling cascades initiated at nicotinic and muscarinic receptors. Its role is integral to the physiological processes of learning and memory.[20][21] In contrast, perchlorate is an environmental toxicant that indirectly impairs synaptic function by disrupting thyroid hormone synthesis, which is critical for proper brain development.[17][18] There is no scientific evidence to suggest a direct, combined mechanism of "this compound." Understanding their distinct pathways is crucial for researchers in neuropharmacology and toxicology and for professionals involved in drug development and environmental health risk assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. 2ndsprings.com [2ndsprings.com]

- 3. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of synaptic transmission and plasticity by neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jneurosci.org [jneurosci.org]

- 7. Modulation of synaptic plasticity by physiological activation of M1 muscarinic acetylcholine receptors in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus | Journal of Neuroscience [jneurosci.org]

- 10. bu.edu [bu.edu]

- 11. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic Receptors, from Synaptic Plasticity to its Role in Network Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetylcholine-induced calcium signaling along the rat colonic crypt axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endogenous acetylcholine lowers the threshold for long-term potentiation induction in the CA1 area through muscarinic receptor activation: in vivo study [pubmed.ncbi.nlm.nih.gov]

- 15. Cholinergic direct inhibition of N-methyl-D aspartate receptor-mediated currents in the rat neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-methyl-D-aspartate increases acetylcholine release from rat striatum and cortex: its effect is augmented by choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Perchlorate in Water Supplies: Sources, Exposures, and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Developmental exposure to perchlorate alters synaptic transmission in hippocampus of the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Developmental Exposure to Perchlorate Alters Synaptic Transmission in Hippocampus of the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of acetylcholine in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

Exploratory Studies on Acetylcholine and Memory Formation: A Technical Guide

Disclaimer: This technical guide addresses the core topic of exploratory studies on acetylcholine (B1216132) and memory formation. It is important to note that a comprehensive search of scientific literature did not yield specific studies investigating "acetylcholine perchlorate" for its direct effects on memory formation. The available research on perchlorate (B79767) in neuroscience primarily focuses on its impact as an environmental contaminant on thyroid function, which can indirectly affect neurodevelopment and synaptic plasticity. Therefore, this guide will focus on the broader, well-established role of the neurotransmitter acetylcholine and its agonists, such as carbachol (B1668302), in the mechanisms of learning and memory.

Introduction

Acetylcholine (ACh) is a pivotal neuromodulator in the central nervous system, playing a critical role in cognitive functions, particularly learning and memory.[1] Cholinergic pathways, originating from the basal forebrain, extensively innervate key brain regions involved in memory processing, such as the hippocampus and cortex.[1] Dysregulation of the cholinergic system is a hallmark of neurodegenerative diseases like Alzheimer's disease, underscoring its importance in maintaining cognitive health. This guide provides an in-depth overview of the signaling pathways, experimental protocols, and quantitative data from exploratory studies investigating the role of acetylcholine in memory formation.

Acetylcholine Signaling Pathways in Memory Formation

The effects of acetylcholine on memory are primarily mediated through two types of receptors: nicotinic and muscarinic acetylcholine receptors (mAChRs). The M1 muscarinic receptor (M1R), a G-protein coupled receptor, is of particular importance in memory-related signaling cascades.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 receptor by acetylcholine initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, processes fundamental to memory formation.

M1 Muscarinic Receptor Signaling Pathway in Memory Formation.

Quantitative Data from Cholinergic Agonist Studies

While data on this compound is unavailable, studies using the cholinergic agonist carbachol provide valuable quantitative insights into the role of acetylcholine in memory-related processes.

| Agonist | Model System | Brain Region | Measurement | Result | Reference |

| Carbachol | In vitro rat septo-hippocampal preparation | Hippocampus (CA1) | Theta Power | 1 µM carbachol increased theta power by 129.55 +/- 52.88%. | [2] |

| Carbachol | In vitro rat septo-hippocampal preparation | Hippocampus (CA1) | Theta Power | 2-5 µM carbachol significantly decreased theta power. | [2] |

| Carbachol | Freely moving rats | Medial Septum | Memory (Delayed Non-Match to Sample) | Intraseptal infusion of 125 ng carbachol immediately after the sample session produced amnesia. | [3][4] |

| Carbachol | In vitro hippocampal slices | Hippocampus (CA1) | Protein Synthesis (³H-leucine incorporation) | 50 µM carbachol paired with Schaffer collateral stimulation increased dendritic protein synthesis nearly threefold. | [5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. Below are representative protocols for studying the effects of cholinergic agonists on memory.

In Vivo Microdialysis for Acetylcholine Release

This protocol is used to measure the extracellular concentration of acetylcholine in the brain of a behaving animal.

Experimental Workflow for In Vivo Microdialysis.

Detailed Steps:

-

Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus) of an anesthetized animal.

-

Animal Recovery: The animal is allowed to recover from surgery for a specified period.

-

Probe Perfusion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Sampling: Dialysate samples are collected at regular intervals before the behavioral task to establish a stable baseline of acetylcholine levels.

-

Behavioral Task: The animal performs a memory task, such as a T-maze or radial arm maze.[6]

-

Task-related Sampling: Dialysate collection continues throughout the behavioral task.

-

Analysis: The concentration of acetylcholine in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[7]

-

Data Analysis: Acetylcholine levels during the task are compared to baseline levels to determine the effect of the memory task on cholinergic activity.

In Vitro Electrophysiology in Hippocampal Slices

This protocol is used to study the effects of cholinergic agonists on synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Detailed Steps:

-

Slice Preparation: The hippocampus is rapidly dissected from the brain of a euthanized animal and placed in ice-cold, oxygenated aCSF. Transverse slices of the hippocampus are prepared using a vibratome.

-

Slice Recovery: Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature.

-

Recording Setup: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for a set period by delivering single pulses to the Schaffer collaterals.

-

Drug Application: A cholinergic agonist (e.g., carbachol) is bath-applied to the slice at a known concentration.

-

LTP Induction: A high-frequency stimulation (HFS) protocol is delivered to the Schaffer collaterals to induce LTP.

-

Post-induction Recording: fEPSPs are recorded for an extended period after HFS to assess the magnitude and stability of LTP.

-

Data Analysis: The slope of the fEPSP is measured and compared before and after LTP induction, and between control and drug-treated slices.

Conclusion

While direct experimental evidence on the role of this compound in memory formation is lacking, the broader body of research on acetylcholine provides a robust framework for understanding its critical role in cognitive processes. The activation of M1 muscarinic receptors triggers intricate signaling cascades that modulate neuronal excitability and synaptic plasticity, thereby facilitating learning and memory. The use of cholinergic agonists like carbachol in various experimental paradigms has provided valuable quantitative data on the dose-dependent effects of cholinergic stimulation on neural oscillations and memory performance. The detailed experimental protocols outlined in this guide serve as a foundation for future research aimed at further elucidating the complex mechanisms of cholinergic modulation of memory and developing novel therapeutic strategies for cognitive disorders.

References

- 1. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing the hippocampal theta’s response to carbachol; using a complete septo-hippocampal preparation [scielo.org.mx]

- 3. Timing of administration mediates the memory effects of intraseptal carbachol infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pairing the cholinergic agonist carbachol with patterned Schaffer collateral stimulation initiates protein synthesis in hippocampal CA1 pyramidal cell dendrites via a muscarinic, NMDA-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased hippocampal acetylcholine release during a working memory task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Acetylcholine Perchlorate: An In-Depth Technical Guide for the Study of Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of acetylcholine (B1216132) perchlorate (B79767) as a critical tool for investigating cholinergic pathways. Acetylcholine, a primary neurotransmitter in the autonomic and central nervous systems, exerts its effects through two main classes of receptors: muscarinic and nicotinic. Acetylcholine perchlorate, a stable salt of acetylcholine, serves as a reliable agonist for in vitro and in vivo studies aimed at elucidating the function and pharmacology of these receptors and their downstream signaling cascades. This document outlines key experimental protocols, presents quantitative data from relevant studies, and visualizes the intricate signaling pathways involved.

Data Presentation: A Comparative Analysis of Acetylcholine Activity

The following tables summarize quantitative data from various studies, providing a comparative look at the potency and efficacy of acetylcholine in different experimental models.

Table 1: Potency of Acetylcholine in Smooth Muscle Contraction

| Tissue Preparation | Agonist | -log EC50 (M) | EC50 (M) |

| Guinea Pig Ileum | Acetylcholine | 7.15 | 7.0 x 10⁻⁸ |

| Rat Ileum | Acetylcholine | 6.23 | 5.9 x 10⁻⁷ |

| Rabbit Airway (3rd branch bronchus) | Acetylcholine | 6.11 ± 0.11 | ~7.7 x 10⁻⁷ |

| Canine Trachea (Top) | Acetylcholine | 8.1 | 7.9 x 10⁻⁹ |

| Canine Trachea (Middle) | Acetylcholine | 7.1 | 7.9 x 10⁻⁸ |

| Canine Trachea (Bottom) | Acetylcholine | 7.9 | 1.3 x 10⁻⁸ |

| Canine Bronchi (4th-5th gen) | Acetylcholine | 6.1 | 7.9 x 10⁻⁷ |

Table 2: Binding Affinity of Ligands for Cholinergic Receptors

| Receptor Subtype | Radioligand | Competitor | Ki (nM) | Tissue/Cell Source |

| Muscarinic M4 | [³H]NMS | VU6013720 | 1.58 | CHO-K1 cells |

| Muscarinic M2 | [³H]NMS | VU6013720 | 126 | CHO-K1 cells |

| Nicotinic α4β2 | [³H]Epibatidine | (+)-Epibatidine | 0.026 | Rat brain |

| Nicotinic α4β2 | [³H]Epibatidine | (-)-Epibatidine | 0.018 | Rat brain |

| Nicotinic α4β2 | [³H]Epibatidine | Nicotine | 1.5 | Rat brain |

| Nicotinic α4β2 | [¹²⁵I]-Epibatidine | Varenicline | 0.12 | HEK cells |

| Nicotinic α3β4 | [³H]Epibatidine | Nicotine | 200 | Bovine adrenal medulla |

| Nicotinic α3β4 | [³H]Epibatidine | Cytisine | 400 | Bovine adrenal medulla |

Table 3: Acetylcholine-Induced Calcium Influx

| Cell Type | Agonist Concentration | Peak [Ca²⁺]i Response (nM) | Percentage of Responding Cells | EC50 (µM) |

| P19 Neuronal Cells (Muscarinic) | 300 µM Muscarine | - | - | 24.3 |

| P19 Neuronal Cells (Nicotinic) | 300 µM Nicotine | - | - | 52.4 |

| Cultured Myenteric Neurons | 100 µM Acetylcholine | 347 ± 31 | 95% | - |

| Cultured Cat Carotid Body Cells | 1-300 µM Acetylcholine | Concentration-dependent | ~70% | 35-133 (reported range) |

Experimental Protocols

Detailed methodologies for key experiments utilizing acetylcholine are provided below. While these protocols often use acetylcholine chloride, this compound can be substituted with appropriate adjustments for molecular weight.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol details the procedure for measuring the contractile response of isolated smooth muscle tissue to acetylcholine.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat ileum, tracheal strips)

-

Organ bath system with force transducer

-

Physiological Salt Solution (PSS), e.g., Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

This compound stock solution

-

Antagonists (e.g., atropine) as required

Procedure:

-

Dissect the desired smooth muscle tissue and mount it in the organ bath chamber filled with pre-warmed and aerated PSS.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), washing with fresh PSS every 15-20 minutes.

-

Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

-

Construct a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in a stepwise manner once the response to the previous concentration has reached a plateau.

-

To study the effect of an antagonist, pre-incubate the tissue with the antagonist for a set period (e.g., 20-30 minutes) before constructing the acetylcholine concentration-response curve in the presence of the antagonist.

-

Record the contractile force using the force transducer and appropriate data acquisition software.

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by acetylcholine or the initial KCl contraction.

-

Plot the percentage of contraction against the logarithm of the acetylcholine concentration to generate a concentration-response curve.

-

Calculate the EC₅₀ (the concentration of acetylcholine that produces 50% of the maximal response) from the curve.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a method to determine the binding affinity of ligands for muscarinic receptors using a radiolabeled antagonist.

Materials:

-

Cell membranes or tissue homogenates expressing muscarinic receptors (e.g., from CHO-K1 cells expressing a specific subtype, or rat brain).

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

-

Unlabeled this compound for competition assays.

-

Non-specific binding control: a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).

-

96-well plates.

-

Filter mats and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Saturation Assay (to determine Kd and Bmax of the radioligand):

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of the radioligand ([³H]-NMS).

-

To a parallel set of wells, add the same concentrations of radioligand along with the non-specific binding control (atropine).

-

Incubate at room temperature (e.g., for 2.5 hours) to reach equilibrium.

-

-

Competition Assay (to determine the Ki of this compound):

-

To each well, add a constant amount of membrane preparation and a fixed concentration of the radioligand (typically at or near its Kd).

-

Add increasing concentrations of unlabeled this compound.

-

Include wells with only the radioligand (total binding) and wells with the radioligand and the non-specific binding control.

-

Incubate to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation assays, plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholine-Induced Calcium Influx Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to acetylcholine using a fluorescent calcium indicator.

Materials:

-

Cultured cells expressing cholinergic receptors (e.g., SH-SY5Y neuroblastoma cells, P19 cells).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).

-

This compound stock solution.

-

Fluorescence microscope or plate reader equipped for calcium imaging.

Procedure:

-

Cell Preparation:

-

Plate the cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence measurements.

-

For cell lines like SH-SY5Y, differentiation into a neuronal phenotype may be required using agents like retinoic acid.

-

-

Dye Loading:

-

Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in the physiological salt solution.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with fresh physiological salt solution to remove excess dye and allow for de-esterification of the AM ester.

-

-

Calcium Imaging:

-

Place the dish or plate on the microscope or in the plate reader.

-

Establish a baseline fluorescence reading.

-

Add this compound at the desired concentration and record the change in fluorescence over time.

-

For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Express the change in intracellular calcium as a ratio of fluorescence intensities (for ratiometric dyes) or as a change in fluorescence intensity relative to the baseline (ΔF/F₀).

-

Plot the calcium response over time to visualize the kinetics of the response (e.g., peak amplitude, duration, presence of oscillations).

-

Generate concentration-response curves by plotting the peak calcium response against the logarithm of the acetylcholine concentration to determine the EC₅₀.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by acetylcholine and a typical experimental workflow for its study.

Caption: Cholinergic signaling pathways initiated by acetylcholine.

Caption: A typical experimental workflow for studying cholinergic pathways.

Investigating the role of acetylcholine perchlorate in neurodegenerative diseases

The Role of Acetylcholine (B1216132) in Neurodegenerative Diseases: A Technical Guide

Introduction

Acetylcholine (ACh) is a pivotal neurotransmitter in the central nervous system, integral to cognitive processes such as memory, learning, and attention.[1][2] The cholinergic system, comprising acetylcholine-producing neurons and their widespread projections, is profoundly affected in several neurodegenerative diseases.[3][4][5] This guide provides an in-depth examination of the role of cholinergic dysfunction in Alzheimer's Disease, Parkinson's Disease, and Dementia with Lewy Bodies. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

A note on terminology: This guide focuses on the role of the endogenous neurotransmitter acetylcholine. While the user inquired about "acetylcholine perchlorate (B79767)," this specific salt is not commonly a subject of study for its direct role in neurodegenerative pathways. However, perchlorate is used in some laboratory methods for the extraction of acetylcholine from brain tissue for analysis.[6] In research and clinical contexts, "acetylcholine chloride" is a more commonly used salt for exogenous application.[7]

Cholinergic Dysfunction in Neurodegenerative Diseases

Alzheimer's Disease (AD)

The "cholinergic hypothesis" is one of the earliest theories regarding the pathogenesis of Alzheimer's Disease, positing that the cognitive decline seen in AD is linked to a deficit in cholinergic signaling.[1] This hypothesis is supported by several lines of evidence:

-

Neuronal Loss: There is a significant loss of cholinergic neurons in the basal forebrain, particularly the nucleus basalis of Meynert, which is the primary source of acetylcholine for the cerebral cortex.

-

Enzyme Activity: The activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, is reduced in the brains of individuals with AD.

-

Receptor Alterations: A loss of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors is observed in AD brains.

-

Interaction with Amyloid Beta: Toxic amyloid-beta (Aβ) oligomers, a hallmark of AD, have been shown to affect cholinergic neurons early in the disease process. Aβ can trigger signaling cascades via nicotinic acetylcholine receptors, potentially leading to cell death.[8]

Therapeutic strategies for AD have heavily focused on augmenting cholinergic function, primarily through the use of acetylcholinesterase (AChE) inhibitors to increase the synaptic availability of acetylcholine.[1][9]

Parkinson's Disease (PD)

While Parkinson's Disease is primarily characterized by the loss of dopaminergic neurons, cholinergic dysfunction is also a significant contributor to both motor and non-motor symptoms.[10][11][12]

-

Cognitive Impairment: Degeneration of basal forebrain cholinergic projections is correlated with cognitive decline and dementia in PD.[10][11]

-

Motor Symptoms: The pedunculopontine nucleus (PPN), a key cholinergic nucleus in the brainstem, is implicated in mobility impairments, including gait difficulties and falling.[10] Disruption of the striatal intrinsic cholinergic system, which modulates dopamine (B1211576) release, is linked to cardinal motor manifestations and dyskinesia.[11]

-

Non-Motor Symptoms: Cholinergic dysfunction is also associated with a range of non-motor symptoms in PD, including REM sleep behavior disorder, depression, and visual hallucinations.[11][13]

Dementia with Lewy Bodies (DLB)

Dementia with Lewy Bodies is characterized by a profound and early cholinergic deficit, often more severe than that seen in Alzheimer's Disease.[14][15][16][17]

-

Cognitive and Psychiatric Symptoms: The significant acetylcholine deficiency in DLB is thought to underlie the prominent cognitive fluctuations and visual hallucinations characteristic of the disease.[14][18] Decreased acetylcholine levels in the temporal and parietal cortex are particularly associated with visual hallucinations.[14]

-

Therapeutic Response: Patients with DLB often show a favorable response to treatment with acetylcholinesterase inhibitors, which can help manage cognitive and psychiatric symptoms.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative findings regarding cholinergic system alterations in neurodegenerative diseases.

Table 1: Changes in Cholinergic Markers in Alzheimer's Disease

| Marker | Brain Region | Observation | Reference |

| Cholinergic Neurons | Nucleus Basalis of Meynert | Significant loss | |

| Choline Acetyltransferase (ChAT) | Cerebral Cortex, Hippocampus | Decreased activity | |

| Nicotinic ACh Receptors (nAChRs) | Various cortical areas | Reduction in numbers | [8] |

| Muscarinic ACh Receptors (mAChRs) | Various cortical areas | Reduction in numbers |

Table 2: Changes in Cholinergic Markers in Parkinson's Disease and Dementia with Lewy Bodies

| Marker | Brain Region | Disease | Observation | Reference |

| Acetylcholinesterase (AChE) Activity | Frontal Cortices | PDD vs. PD | Greater reduction in PDD | [12] |

| Cholinergic Innervation | Left Ventral Visual Stream, Left Superior Temporal Lobe | PD with Visual Hallucinations | Marked cholinergic deficiency | [13] |

| Acetylcholine Levels | Temporal and Parietal Cortex | DLB | Decreased levels, associated with visual hallucinations | [14] |

| Muscarinic M1 Receptors | Temporal Lobe | DLB | Upregulation, associated with delusions | [14] |

| Nicotinic Receptors | Striatum | DLB and PD | Reduced binding | [17] |

| Choline Acetyltransferase (ChAT) | Cortex | PD with cognitive impairment | Negative correlation with Lewy body count | [17] |

Signaling Pathways

Acetylcholine exerts its effects through two main families of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs).[2]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels that, upon binding acetylcholine, allow the influx of cations like Na+ and Ca2+, leading to rapid excitatory postsynaptic potentials.[2] In the context of neurodegeneration, the α7 and α4β2 subtypes are of particular interest.[2] Dysregulation of nAChR signaling is implicated in the pathophysiology of AD, where interactions with Aβ can trigger downstream cascades involving MAPK/ERK pathways, potentially leading to tau hyperphosphorylation and apoptosis.[8]

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Cholinergic system dysfunction and neurodegenerative diseases: cause or effect? | Semantic Scholar [semanticscholar.org]

- 5. Cholinergic system dysfunction and neurodegenerative diseases: cause or effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of acetylcholine and choline in perchlorate extracts of brain tissue using liquid chromatography-electrochemistry with an immobilized-enzyme reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deep Scientific Insights on acetylcholine chloride's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 8. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cholinergic dysfunction in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The involvement of the cholinergic system in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cholinergic Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Lewy Body Dementia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cholinergic changes in Lewy body disease: implications for presentation, progression and subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.rug.nl [pure.rug.nl]

- 17. Cholinergic Pathology in Dementia with Lewy Bodies | Neupsy Key [neupsykey.com]

- 18. Treatment - Lewy Body Dementia Association [lbda.org]

Preliminary research on acetylcholine perchlorate effects on non-neuronal cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (B1216132) (ACh), the first neurotransmitter to be identified, is renowned for its critical role in the central and peripheral nervous systems.[1] However, a growing body of evidence has illuminated the presence and significance of a non-neuronal cholinergic system (NNCS) in a wide array of cell types.[2][3] This system, comprising ACh, its receptors (muscarinic and nicotinic), and the enzymes for its synthesis and degradation, is actively involved in regulating fundamental cellular processes in non-neuronal cells, including proliferation, differentiation, migration, and immune responses.[2][4]

This technical guide provides a comprehensive overview of the effects of acetylcholine on various non-neuronal cell populations, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While research studies often utilize stable salts of acetylcholine, such as acetylcholine chloride or acetylcholine perchlorate (B79767), the biological effects are mediated by the acetylcholine cation. Acetylcholine perchlorate is a commonly used biochemical reagent for in vitro studies due to its stability and solubility.[5][6][7] This document will synthesize findings from studies using acetylcholine to provide a cohesive understanding of its non-neuronal functions.

Data Presentation: Quantitative Effects of Acetylcholine on Non-Neuronal Cells

The following tables summarize the quantitative effects of acetylcholine on various non-neuronal cell types as reported in the scientific literature.

Table 1: Effects of Acetylcholine on Immune Cells

| Cell Type | Acetylcholine Concentration | Effect | Quantitative Change | Reference |

| Macrophages (LPS-stimulated) | Not specified | Inhibition of TNF-α, IL-1, IL-6, and IL-18 release | Does not significantly affect the release of the anti-inflammatory cytokine IL-10. | [8] |

| Macrophage-like U937 cells | Not specified | Inhibition of TNF-α gene expression | Mediated predominantly by α-bungarotoxin sensitive nAChRs. | [9] |

| Macrophage-like U937 cells | Not specified | Upregulation of IL-10 production | Mediated predominantly through the α7 nAChR. | [9] |

| Fibroblast-like synoviocytes (IL-1-stimulated) | 10⁻⁵ M - 10⁻⁹ M | Dose-dependent decrease in IL-6 release | Median reduction of 33% in IL-6 mRNA levels. | [10] |

| Jurkat T-cells | Not specified | Enhancement of Interleukin-2 (B1167480) (IL-2) production | Mediated by M1 muscarinic receptors. | [11] |

Table 2: Effects of Acetylcholine on Epithelial and Endothelial Cells

| Cell Type | Acetylcholine Concentration | Effect | Quantitative Change | Reference |

| Human Keratinocytes | Not specified | Increased cell-substrate and cell-cell adherence | - | [12] |

| Human Keratinocytes | Not specified | Stimulated lateral migration | - | [12] |

| Human Keratinocytes (MALP-2-stimulated) | Not specified | Reduced MyD88 production | ~42% reduction | [13] |

| Mouse Brain Endothelial Cells (bEND5) | 300 µM | Prolonged intracellular Ca²⁺ burst | Most effective dose tested. | [1] |

| Corneal Epithelial Cells | Not specified | Upregulated expression of integrin and cadherin molecules | - | [14][15] |

Table 3: Effects of Acetylcholine on Mesenchymal and Other Cells

| Cell Type | Acetylcholine Concentration | Effect | Quantitative Change | Reference |

| Mesenchymal Stem Cells | 10⁻⁵ M - 10⁻⁹ M | Induced cell migration | - | [16] |

| Intestinal Organoids (Lgr5-positive stem cells) | Not specified | Downregulated growth and marker gene expression | - | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Cell Culture and Treatment

-

Primary Cell Culture: For isolating primary cells like keratinocytes or fibroblasts, tissue samples are typically minced and subjected to enzymatic digestion (e.g., trypsin, dispase) to separate the desired cell type. Cells are then cultured in appropriate media supplemented with growth factors and serum. For instance, human epidermal keratinocytes can be isolated from neonatal foreskins and cultured.[12]

-

Cell Lines: Immortalized cell lines such as human keratinocytes, macrophage-like U937 cells, and mouse brain endothelial bEND5 cells are maintained in standard culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[1][13][18]

-

This compound Solution Preparation: this compound is a water-soluble powder.[6] For cell culture experiments, a stock solution is prepared by dissolving the powder in sterile, deionized water or a suitable buffer to a high concentration (e.g., 1 M). This stock solution is then filter-sterilized and can be stored at -20°C. Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentration just before use.

-

Treatment Protocol: For experiments, cells are typically seeded in multi-well plates and allowed to adhere. The growth medium is then replaced with a medium containing the desired concentration of this compound or other test compounds. The duration of treatment can vary from minutes for signaling studies to days for proliferation or differentiation assays.[16]

Cell Migration Assay

-

Transwell Migration Assay: This assay is used to assess the chemotactic effects of acetylcholine.

-

Mesenchymal stem cells (MSCs) are seeded in the upper chamber of a transwell insert (e.g., 8 µm pore size) in a serum-containing medium.

-

The lower chamber contains a medium with varying concentrations of acetylcholine (e.g., 1x10⁻⁹ to 1x10⁻⁵ M) as the chemoattractant.[16]

-

After a defined incubation period, non-migrated cells on the upper surface of the insert are removed.

-

Cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

-

Scratch (Wound Healing) Assay: This method is used to evaluate cell migration in a two-dimensional context.

-

A confluent monolayer of cells, such as keratinocytes, is created in a culture dish.

-

A "scratch" or "wound" is made in the monolayer using a sterile pipette tip.

-

The cells are then treated with acetylcholine, and the rate of wound closure is monitored and quantified over time using microscopy.[16]

-

Cell Proliferation Assay

-

[³H]-Thymidine Incorporation Assay: This is a classic method to measure DNA synthesis as an indicator of cell proliferation.

-

Cells, such as MSCs, are seeded in 96-well plates and synchronized by serum starvation.[16]

-

They are then stimulated with acetylcholine in a serum-containing medium.

-

During the final hours of incubation, [³H]-thymidine is added to the culture.

-

The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.[16]

-

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method for quantifying the concentration of specific cytokines in cell culture supernatants.

-

Cell culture supernatants from acetylcholine-treated and control cells are collected.

-

The supernatants are added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

-

Western Blot Analysis for Signaling Proteins

-

This technique is used to detect and quantify specific proteins in cell lysates, such as phosphorylated forms of signaling molecules like ERK1/2.

-

Cells are treated with acetylcholine for a specific duration and then lysed in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).

-

The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., phospho-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[16]

-

Intracellular Calcium Imaging

-

This method allows for the real-time visualization of changes in intracellular calcium concentration ([Ca²⁺]i) in response to acetylcholine stimulation.

-

Endothelial cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are then stimulated with acetylcholine, and the changes in fluorescence intensity are recorded over time using a fluorescence microscope equipped with a camera.

-

The fluorescence intensity is proportional to the [Ca²⁺]i.[1]

-

Signaling Pathways

Acetylcholine exerts its effects on non-neuronal cells by binding to two main types of receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). These receptors, upon activation, trigger distinct intracellular signaling cascades.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

mAChRs are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). Their activation leads to the modulation of various downstream effectors.

-

M1, M3, and M5 Receptor Signaling: These receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including cell proliferation and migration.[16]

-

M2 and M4 Receptor Signaling: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can result in the inhibition of certain cellular processes.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to membrane depolarization and the activation of voltage-gated calcium channels, further increasing intracellular calcium. In non-excitable cells like keratinocytes and macrophages, the influx of calcium through nAChRs can directly trigger downstream signaling pathways. A key pathway modulated by nAChRs, particularly the α7 subtype, is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

Cross-talk and Integrated Signaling

In many non-neuronal cells, both muscarinic and nicotinic receptors are co-expressed, leading to complex and integrated cellular responses to acetylcholine. For example, in corneal epithelial cells, the simultaneous stimulation of both receptor types is crucial for cell survival and migration.[14][15] Furthermore, acetylcholine-induced signaling can activate downstream kinase cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of cell proliferation and differentiation.[11][16]

Conclusion

The non-neuronal cholinergic system is an essential and ubiquitous signaling network that plays a pivotal role in regulating the function of a diverse range of non-neuronal cells. Acetylcholine, acting through its muscarinic and nicotinic receptors, influences critical cellular processes, from proliferation and migration to inflammation and tissue homeostasis. A thorough understanding of the effects of acetylcholine on these cells, the underlying signaling pathways, and the experimental methodologies to study them is crucial for researchers, scientists, and drug development professionals. This knowledge opens up new avenues for therapeutic interventions targeting the non-neuronal cholinergic system in a variety of diseases, including inflammatory disorders, wound healing, and cancer. Further research into the nuanced roles of different acetylcholine receptor subtypes and their downstream signaling cascades in specific non-neuronal cell types will undoubtedly continue to expand the therapeutic potential of targeting this fundamental biological system.

References

- 1. Acetylcholine induces intracellular Ca2+ oscillations and nitric oxide release in mouse brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrative Neuroimmune Role of the Parasympathetic Nervous System, Vagus Nerve and Gut Microbiota in Stress Modulation: A Narrative Review [mdpi.com]

- 3. Acetylcholine beyond neurons: the non-neuronal cholinergic system in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 927-86-6 [sigmaaldrich.com]

- 7. This compound - CAS - 927-86-6 | Axios Research [axios-research.com]

- 8. wjgnet.com [wjgnet.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetylcholine Regulation of Synoviocyte Cytokine Expression by the α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of muscarinic acetylcholine receptors in interleukin-2 synthesis in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A nicotinic acetylcholine receptor regulating cell adhesion and motility is expressed in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Keratinocyte nicotinic acetylcholine receptor activation modulates early TLR2-mediated wound healing responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Acetylcholine Signaling Network of Corneal Epithelium and Its Role in Regulation of Random and Directional Migration of Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The acetylcholine signaling network of corneal epithelium and its role in regulation of random and directional migration of corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetylcholine Induces Mesenchymal Stem Cell Migration via Ca2+/PKC/ERK1/2 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Non-neuronal acetylcholine as an endogenous regulator of proliferation and differentiation of Lgr5-positive stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. AUTO/PARACRINE CONTROL OF INFLAMMATORY CYTOKINES BY ACETYLCHOLINE IN MACROPHAGE-LIKE U937 CELLS THROUGH NICOTINIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles of Acetylcholine Perchlorate Interaction with Nicotinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational principles governing the interaction of acetylcholine (B1216132) with nicotinic acetylcholine receptors (nAChRs), with a specific focus on the potential modulatory role of the perchlorate (B79767) anion. While direct experimental data on acetylcholine perchlorate is limited, this document synthesizes established knowledge of acetylcholine-nAChR interactions and extrapolates the potential influence of perchlorate based on its known effects on other ion channels and its properties as a chaotropic agent. This guide covers the fundamental mechanisms of nAChR activation and desensitization, details established experimental protocols for studying these processes, and presents key quantitative data for acetylcholine. Furthermore, it explores the downstream signaling pathways initiated by nAChR activation and proposes how the perchlorate anion might influence these cascades. Visualizations of key pathways and experimental workflows are provided to facilitate understanding.

Introduction to Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] They are pentameric structures composed of various subunits (α, β, γ, δ, ε) that form a central ion pore.[3] The binding of the endogenous neurotransmitter, acetylcholine (ACh), to the extracellular domain of the receptor triggers a conformational change, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na+ and Ca2+.[3] This cation influx results in depolarization of the postsynaptic membrane, initiating a cellular response. nAChRs are involved in a wide array of physiological processes, including muscle contraction, learning, memory, and attention.[1]

The Role of the Perchlorate Anion: A Hypothetical Framework

While acetylcholine is typically studied as a chloride salt, the use of this compound introduces the perchlorate anion (ClO₄⁻) into the experimental system. Perchlorate is known to be a chaotropic agent, meaning it can disrupt the structure of water and interfere with hydrophobic interactions. In the context of ion channels, anions from the lyotropic series, which includes perchlorate, have been shown to shift the voltage dependence of sodium channel gating.[4] Although direct evidence for perchlorate's effect on nAChRs is lacking, we can hypothesize its potential modes of action:

-

Alteration of the Local Environment: Perchlorate could modify the hydration shell of the receptor protein, influencing the conformational changes required for channel gating.

-

Direct Interaction with the Receptor: It is possible that perchlorate ions could directly interact with charged residues on the extracellular or intracellular domains of the nAChR, thereby modulating its function.

-

Influence on Ligand Binding: The chaotropic nature of perchlorate might alter the thermodynamics of acetylcholine binding to the receptor pocket.

Further experimental investigation is required to validate these hypotheses.

Quantitative Data on Acetylcholine-nAChR Interaction

The following tables summarize key quantitative data for the interaction of acetylcholine (typically as acetylcholine chloride) with various nAChR subtypes. These values serve as a baseline for future comparative studies involving this compound.

Table 1: Binding Affinities (Ki) of Acetylcholine for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | [³H]Epibatidine | Rat brain membranes | 1.5 | [5] |

| α7 | [¹²⁵I]α-Bungarotoxin | Rat brain homogenates | 1.5 | [6] |

| α3β4 | [³H]Epibatidine | IMR-32 cells | 2.60 | [7] |

| Muscle-type | [³H]Acetylcholine | TE671/RD cells | Data not available | [8] |

Table 2: Activation (EC₅₀) and Desensitization (IC₅₀) of nAChRs by Acetylcholine

| nAChR Subtype | Experimental Condition | EC₅₀ (µM) | IC₅₀ (µM) | Reference |

| α7 | Whole-cell patch clamp (Neuro2a cells) | ~30-100 | Data not available | [9] |

| α4β2 | Two-electrode voltage clamp (Xenopus oocytes) | ~1-10 | ~0.1-1 | [10] |

| Muscle-type | Single-channel recording (BC3H-1 cells) | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects on nAChRs. The following are adapted protocols for key experiments.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for a specific nAChR subtype.

Objective: To determine the inhibition constant (Ki) of this compound for a chosen nAChR subtype by competitive displacement of a specific radioligand.

Materials:

-

Receptor source: Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunits) or tissue homogenates (e.g., rat brain cortex for α7 nAChRs).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]epibatidine for α4β2 nAChRs).

-

This compound solutions: A range of concentrations prepared in assay buffer.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In triplicate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of nAChR activation and desensitization in response to this compound.

Objective: To measure the ion currents mediated by nAChRs upon application of this compound and to characterize the dose-response relationship and desensitization kinetics.

Materials:

-

Cell line expressing the nAChR subtype of interest cultured on coverslips.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Internal solution (pipette solution): e.g., 140 mM KCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2.

-

External solution (bath solution): e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

-

This compound solutions of varying concentrations in external solution.

Procedure:

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline current.

-

Agonist Application: Rapidly apply this compound solutions of different concentrations to the cell using a perfusion system.

-

Data Acquisition: Record the inward currents elicited by the agonist. To study desensitization, apply the agonist for a prolonged period.

-

Data Analysis: Measure the peak current amplitude for each concentration to construct a dose-response curve and determine the EC₅₀. Analyze the decay of the current during prolonged application to determine desensitization rates.

Signaling Pathways and Potential Modulation by Perchlorate

Activation of nAChRs initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.[11] These pathways are crucial for the long-term effects of nAChR activation, including gene expression and neuroprotection.[12]

Key Signaling Cascades

-

Ca²⁺/Calmodulin-Dependent Kinase (CaMK) Pathway: Increased intracellular Ca²⁺ activates CaMKs, which in turn phosphorylate a variety of downstream targets, including transcription factors like CREB.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: nAChR activation can lead to the activation of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.[12]

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK/MAPK pathway is another important cascade activated by nAChR-mediated Ca²⁺ influx, involved in cell growth and differentiation.

The perchlorate anion could potentially modulate these signaling pathways by altering the initial Ca²⁺ influx through the nAChR channel, thereby affecting the magnitude and duration of downstream signaling events.

Mandatory Visualizations

Signaling Pathways

Caption: nAChR signaling pathways initiated by acetylcholine binding.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

The interaction of acetylcholine with nicotinic receptors is a well-established field of study fundamental to neuroscience and pharmacology. However, the specific influence of the counter-ion, such as perchlorate, on this interaction remains largely unexplored. This guide has provided a framework for understanding the potential modulatory effects of the perchlorate anion based on its known chemical properties. Future research should focus on direct experimental investigation using the protocols outlined herein to elucidate the precise impact of this compound on nAChR binding, gating, and signaling. Such studies will not only enhance our fundamental understanding of nAChR pharmacology but could also have implications for drug development and the interpretation of experimental data where different salt forms of ligands are used.

References

- 1. Structural effects of neutral and anionic lipids on the nicotinic acetylcholine receptor. An infrared difference spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 927-86-6,this compound | lookchem [lookchem.com]

- 3. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]

- 8. Effects of steroid exposure on ligand binding and functional activities of diverse nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acetylcholine Perchlorate Microinjection in Rodent Brain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the microinjection of acetylcholine (B1216132) perchlorate (B79767) into the rodent brain. This technique is a powerful tool for investigating the role of acetylcholine in various neurological processes, including learning, memory, attention, and motivation. By directly administering acetylcholine into specific brain regions, researchers can bypass the blood-brain barrier and study its localized effects on neuronal activity and behavior.

Data Presentation

For successful microinjection studies, precise and consistent parameters are crucial. The following tables summarize key quantitative data for acetylcholine perchlorate microinjection in rats and mice, including stereotaxic coordinates for common target regions and recommended injection parameters.

Table 1: Stereotaxic Coordinates for Target Brain Regions

| Species | Strain | Target Brain Region | Anteroposterior (AP) from Bregma (mm) | Mediolateral (ML) from Midline (mm) | Dorsoventral (DV) from Skull Surface (mm) |

| Rat | Sprague-Dawley | Dorsal Hippocampus (CA1) | -3.8 to -4.2 | ±2.5 to ±3.0 | -2.5 to -3.0 |

| Rat | Wistar | Prelimbic Cortex (mPFC) | +2.8 to +3.2 | ±0.5 to ±0.7 | -3.5 to -4.0 |

| Mouse | C57BL/6 | Dorsal Hippocampus (CA1) | -1.8 to -2.2 | ±1.5 | -1.5 to -2.0 |

| Mouse | C57BL/6 | Prelimbic Cortex (mPFC) | +1.7 to +1.9 | ±0.3 to ±0.5 | -2.3 to -2.5 |

Note: These coordinates are approximate and should be optimized for each animal based on skull landmarks and, if possible, pilot studies with dye injection.

Table 2: Recommended Injection Parameters

| Parameter | Recommendation | Rationale |

| Vehicle | Artificial Cerebrospinal Fluid (aCSF), sterile | aCSF is isotonic and has a similar ionic composition to the brain's extracellular fluid, minimizing tissue damage and physiological disruption. |

| This compound Concentration | 10 µM - 1 mM | This range is based on concentrations known to activate cholinergic receptors. The optimal concentration should be determined empirically through a dose-response study for the specific research question. |

| Injection Volume | 100 - 500 nL per side | Smaller volumes minimize tissue displacement and potential for non-specific effects due to pressure changes. |

| Infusion Rate | 100 - 300 nL/min | A slow infusion rate prevents backflow up the cannula and reduces mechanical damage to the surrounding tissue. |

| Cannula and Injector Size | 26-33 gauge | Smaller gauge cannulae and injectors cause less tissue damage during implantation and injection. |

Experimental Protocols

This section provides a detailed methodology for performing this compound microinjections in rodents.

Preparation of this compound Solution

Materials:

-

This compound powder

-

Sterile artificial Cerebrospinal Fluid (aCSF)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Procedure:

-

On the day of the experiment, weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile aCSF to achieve the target concentration.

-

Gently vortex the tube until the this compound is completely dissolved.

-

To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

-

Keep the prepared solution on ice until use. It is recommended to use the solution within a few hours of preparation to ensure its stability.

Surgical Procedure for Cannula Implantation

Materials:

-

Rodent (rat or mouse)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Surgical drill

-

Guide cannula (sized for the target species and brain region)

-

Dummy cannula (stylet)

-

Dental cement

-